Losartan Methyl Ether

Descripción

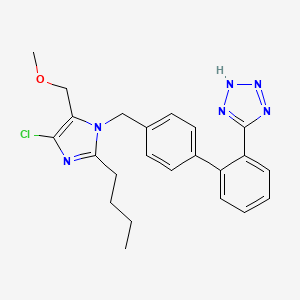

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-[2-[4-[[2-butyl-4-chloro-5-(methoxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN6O/c1-3-4-9-21-25-22(24)20(15-31-2)30(21)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)23-26-28-29-27-23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHOQTPUEWOTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Preparation Methodologies

Elucidation of Losartan (B1675146) Methyl Ether Formation Pathways

The existence of Losartan Methyl Ether is primarily considered in the context of impurity profiling and theoretical synthetic derivatization.

This compound is not widely reported as a major process impurity in the commercial synthesis of Losartan. However, its formation is theoretically possible under certain conditions. The final steps of Losartan synthesis often involve the use of various solvents and reagents that could potentially react with the primary alcohol of the Losartan molecule.

The most probable pathway for the formation of this compound as a process-related impurity would involve the reaction of the hydroxymethyl group of Losartan with methanol (B129727) in the presence of an acid catalyst. Methanol is a common solvent used in organic synthesis for reactions and recrystallization. If acidic conditions are present, either intentionally or from residual catalysts, the hydroxyl group can be protonated, making it a good leaving group (water). A subsequent nucleophilic attack by methanol would yield the methyl ether.

Potential Reaction for Impurity Formation:

| Reactant | Reagent/Solvent | Catalyst | Potential Product |

| Losartan | Methanol | Acid (e.g., H₂SO₄, HCl) | This compound |

This type of etherification is a classic example of a nucleophilic substitution reaction. The low reactivity of primary alcohols means that this reaction would likely be slow and only generate trace amounts of the impurity under typical processing conditions.

A directed synthesis of this compound would likely employ a more efficient and controlled method than the potential impurity-forming pathway. The Williamson ether synthesis is a common and versatile method for preparing ethers and could be adapted for this purpose.

In this approach, the hydroxyl group of Losartan would first be deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide would then be reacted with a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the ether linkage.

Theoretical Williamson Ether Synthesis of this compound:

| Step | Starting Material | Reagent | Intermediate/Product |

| 1. Deprotonation | Losartan | Sodium Hydride (NaH) | Losartan alkoxide |

| 2. Methylation | Losartan alkoxide | Methyl Iodide (CH₃I) | This compound |

This method would offer high yields and specificity, making it suitable for producing the compound for analytical or research purposes.

Precursor Chemistry and Intermediate Transformations in Losartan Derivatization

The synthesis of Losartan itself involves key precursors whose modification could also lead to ether derivatives. The most common synthetic route to Losartan involves the coupling of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with 2-cyano-4'-bromomethylbiphenyl. The aldehyde is then reduced to the primary alcohol.

An alternative strategy for synthesizing this compound could involve the etherification of a precursor molecule. For instance, the hydroxymethyl group of a protected imidazole (B134444) intermediate could be methylated prior to the coupling with the biphenyl (B1667301) portion of the molecule. This might prevent potential side reactions with other functional groups on the final Losartan molecule.

Strategies for Synthesizing Losartan Scaffolds Incorporating Ether Moieties

The introduction of ether moieties into the Losartan scaffold is a strategy that has been explored for various research applications, including the development of new therapeutic agents and research probes.

Radio-labeled ligands are invaluable tools in pharmacology for studying receptor binding and distribution. The synthesis of a radio-labeled Losartan ether derivative would typically involve the incorporation of a radionuclide such as carbon-11 (B1219553) (¹¹C) or tritium (B154650) (³H).

For example, a ¹¹C-labeled this compound could be synthesized by reacting the Losartan alkoxide with ¹¹C-methyl iodide. This reaction would need to be performed rapidly due to the short half-life of carbon-11 (approximately 20.4 minutes). Such a radioligand could be used in positron emission tomography (PET) imaging to visualize the distribution of AT₁ receptors in vivo.

Beyond simple methyl ethers, the synthesis of more complex ether derivatives of Losartan has been investigated to explore structure-activity relationships (SAR). By replacing the hydroxymethyl group with various ether-linked substituents, researchers can probe how changes in steric bulk, lipophilicity, and hydrogen bonding potential affect the drug's affinity for the AT₁ receptor.

For example, studies have described the synthesis of Losartan derivatives where the primary alcohol is replaced with larger ether-containing groups. These modifications are often designed to interact with specific sub-pockets of the receptor binding site. The synthetic strategies employed are typically variations of the Williamson ether synthesis, allowing for a wide range of alkyl and aryl ethers to be prepared.

Advanced Spectroscopic and Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities like Losartan (B1675146) Methyl Ether in drug substances and formulations.

The development of a robust HPLC method is essential for accurately assessing the purity of Losartan and quantifying related compounds, including its methyl ether derivative. Methods are typically developed using a reversed-phase approach, which is effective for separating compounds of varying polarity.

Several studies have focused on creating HPLC methods capable of resolving Losartan from its potential impurities. asianpubs.orgasianpubs.org A common setup involves a C18 column, such as a Kromasil 100-5C18 (250 × 4.6 mm, 5 µm) or Zorbax RR StableBond C18 (100 x 3.0 mm, 3.5 µm), which provides excellent separation for non-polar to moderately polar compounds. asianpubs.orgnih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or 0.02 M KH2PO4) and an organic solvent like acetonitrile (B52724). asianpubs.orgasianpubs.org This gradient elution allows for the effective separation of a wide range of impurities that might be present in the Losartan drug substance. nih.gov Detection is typically performed using a UV detector, often set at a wavelength around 220 nm or 228 nm, where the imidazole (B134444) and biphenyl-tetrazole chromophores exhibit strong absorbance. asianpubs.orgajrconline.org

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. nih.gov This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. nih.gov For instance, a method might be validated over a concentration range relevant to the expected levels of impurities, demonstrating a linear relationship between detector response and concentration. nih.gov

Table 1: Example of HPLC Method Parameters for Losartan Impurity Profiling

| Parameter | Condition | Source |

|---|---|---|

| Column | Kromasil 100-5C18 (250 x 4.6 mm, 5 µm) | asianpubs.org |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | asianpubs.org |

| Mobile Phase B | Acetonitrile | asianpubs.org |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | asianpubs.org |

| Column Temp. | 35 °C | asianpubs.org |

| Detection | UV at 220 nm | asianpubs.org |

For definitive identification and quantification of trace-level impurities, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination provides not only the retention time from the HPLC but also the mass-to-charge ratio (m/z) and fragmentation pattern of the compound, offering a high degree of specificity and sensitivity. ijpsr.comshimadzu.com

In LC-MS/MS analysis of Losartan and its impurities, electrospray ionization (ESI) is commonly used, typically in the positive ion mode. thaiscience.info The instrument can be operated in multiple reaction monitoring (MRM) mode for quantification, which involves monitoring a specific precursor ion to product ion transition. shimadzu.comthaiscience.info For Losartan Methyl Ether (Molecular Weight: 436.9 g/mol ), the protonated molecule [M+H]+ would be selected as the precursor ion (m/z 437.9). synzeal.com The fragmentation of this ion would then be studied to identify unique product ions for selective detection.

This technique is particularly valuable for detecting and quantifying potentially mutagenic impurities, such as azido (B1232118) compounds, at very low levels (ng/mL or µg/kg). shimadzu.com The validation of LC-MS/MS methods includes establishing the limit of detection (LOD) and limit of quantification (LOQ), which for trace impurities can be as low as 0.01 ng/mL and 0.03 ng/mL, respectively. shimadzu.com

Table 2: Illustrative LC-MS/MS Parameters for Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | thaiscience.info |

| MS Analyzer | Triple Quadrupole (QqQ) or qTOF | nih.govshimadzu.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | thaiscience.info |

| Precursor Ion [M+H]+ | m/z 437.9 (for this compound) | synzeal.com |

| Example MRM Transition | m/z 423.2 → 207.0 (for Losartan) | researchgate.net |

| Collision Gas | Argon or Nitrogen | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of chemical compounds, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional NMR spectra (¹H and ¹³C) are fundamental for structural elucidation. The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific signals would be expected for the protons of the butyl chain, the methoxy (B1213986) group (-OCH₃), the methylene (B1212753) bridge, and the aromatic protons of the biphenyl (B1667301) and imidazole rings. tsijournals.com The methoxy group would appear as a distinct singlet, likely in the range of 3.0-3.5 ppm.

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the this compound structure, from the aliphatic butyl chain to the aromatic rings and the tetrazole moiety, would give a distinct signal. The carbon of the methoxy group would be readily identifiable in the aliphatic region of the spectrum. mdpi.com

Table 3: Predicted ¹H-NMR Chemical Shifts for Key Moieties in this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Butyl Chain (-CH₃) | ~0.9 | Triplet (t) |

| Butyl Chain (-CH₂CH₂CH₃) | ~1.3-1.4 | Multiplet (m) |

| Butyl Chain (-CH₂C₂H₅) | ~1.6-1.7 | Multiplet (m) |

| Butyl Chain (Ar-CH₂-) | ~2.6-2.7 | Triplet (t) |

| Methoxy (-OCH₃) | ~3.3 | Singlet (s) |

| Imidazole-CH₂-O | ~4.5 | Singlet (s) |

| Imidazole-N-CH₂-Ar | ~5.4 | Singlet (s) |

| Aromatic Protons | ~7.0-7.8 | Multiplets (m) |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions. tsijournals.comresearchgate.net

Two-dimensional (2D) NMR experiments are employed to resolve complex structures and determine spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to piece together the connectivity of the molecule. researchgate.net For example, it would clearly show the correlations between the adjacent methylene groups in the butyl chain. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These techniques are crucial for conformational analysis as they detect protons that are close in space, even if they are not directly bonded. uoa.gr For a flexible molecule like this compound, NOESY or ROESY can reveal the preferred three-dimensional arrangement by showing through-space interactions between, for example, the protons of the butyl chain and the aromatic rings. mdpi.comresearchgate.net Such studies have been used extensively to understand the conformation of Losartan itself when interacting with other molecules or in different solvent environments. uoa.grresearchgate.net

STD (Saturation Transfer Difference) : While more commonly used to study the binding of a small molecule (ligand) to a large protein (receptor), STD NMR could theoretically be used to probe the interactions of this compound with a relevant biological target or complexing agent. This technique identifies which protons of the small molecule are in close contact with the macromolecule.

Molecular Interactions, Receptor Binding, and Structure Activity Relationships

In Silico Modeling of Losartan (B1675146) Methyl Ether Binding to Angiotensin II Type 1 Receptor (AT1R)

Computational modeling provides a theoretical framework for understanding how Losartan Methyl Ether interacts with its primary target, the AT1 receptor, at an atomic level.

Molecular docking simulations are instrumental in predicting the preferred orientation and binding affinity of a ligand within a receptor's active site. While direct docking studies for this compound are not extensively published, its binding mode can be inferred from comprehensive studies on its parent compound, Losartan.

Losartan binds to a pocket within the AT1 receptor, engaging with several key amino acid residues. nih.gov Molecular dynamics simulations have identified critical interactions between Losartan and residues such as Tyr35, Trp84, Tyr87, Arg167, and Lys199. nih.gov A pivotal interaction for Losartan is the hydrogen bond formed between its imidazole (B134444) hydroxyl group and residues like Tyr87 and Arg167. nih.gov

This compound, also known as O-Methyl Losartan, differs from Losartan by the substitution of this hydroxyl group with a methoxy (B1213986) (methyl ether) group. ontosight.ai This structural change is significant because it removes the hydroxyl's ability to act as a hydrogen bond donor. While the ether oxygen can still function as a hydrogen bond acceptor, the loss of the donor capability is predicted to alter the binding affinity. The introduction of the small, hydrophobic methyl group may lead to new, minor van der Waals interactions within the binding pocket.

Molecular Dynamics (MD) simulations and subsequent free-energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), offer a more dynamic and quantitative assessment of ligand-receptor stability and binding affinity. mdpi.comnih.gov These methods calculate the binding free energy (ΔG), where a more negative value indicates stronger binding.

For Losartan and other angiotensin receptor blockers (ARBs), MD simulations have been used to refine docking poses and calculate binding energies. nih.gov The calculated MM/GBSA binding free energies for various ARBs have shown a strong correlation with experimentally determined binding affinities. nih.gov The loss of the key hydrogen bond from the hydroxyl group in this compound would likely result in a less favorable (i.e., less negative) calculated binding free energy compared to Losartan.

However, studies on Olmesartan and its methyl ether analogue found that they exerted almost identical in vitro activity, which docking and MD experiments did not fully explain, indicating the complexity of the biological system beyond current computational models. researchgate.net This suggests that while a decrease in binding energy for this compound is theoretically expected, the actual pharmacological effect might be comparable due to a combination of other contributing factors.

Table 1: Comparative Binding Data for Select Angiotensin Receptor Blockers at AT1R

| Compound | Experimental Kᵢ (nM) nih.gov | Calculated MM/GBSA Binding Energy (kcal/mol) nih.gov |

| Losartan | 22.30 | -43.51 |

| Valsartan | 38.60 | -46.37 |

| Irbesartan | 3.37 | -59.16 |

| Olmesartan | 2.52 | -65.30 |

| Candesartan | 1.34 | -68.37 |

| Telmisartan | 0.94 | -102.34 |

This interactive table presents experimental binding affinities (Kᵢ) and calculated binding free energies for Losartan and other ARBs, providing a baseline for contextualizing the predicted affinity of this compound.

Beyond the AT1R, some ARBs and their metabolites have been found to interact with other receptor systems, notably the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis. nih.govnih.gov

The Losartan metabolite EXP3179, for instance, has been identified as a partial PPARγ agonist. nih.gov In silico studies have also explored novel metabolites of Losartan, demonstrating that they can establish strong binding to both AT1R and PPARγ receptors. researchgate.net This dual activity suggests that structural modifications to the Losartan scaffold can confer affinity for PPARγ. Given that this compound is a modified form of Losartan, it is plausible that it could also interact with PPARγ, although direct experimental evidence is currently lacking. The potential for such "off-target" interactions is a subject of ongoing research, aiming to understand the broader pharmacological profile of sartan derivatives. researchgate.netresearchgate.net

In Vitro Receptor Binding and Antagonism Studies

In vitro experiments provide direct measurement of a compound's ability to bind to and inhibit the function of its target receptor.

Competitive binding assays are used to determine the affinity of a compound for a receptor by measuring how effectively it competes with a known radiolabeled ligand. The affinity is typically expressed as an IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) or a Kᵢ (the inhibition constant).

For Losartan, in vitro binding studies confirm it is a competitive inhibitor of the AT1 receptor, with reported Kᵢ values generally in the low nanomolar range. core.ac.uknih.gov For example, one study reported a Kᵢ for Losartan of 1.5 ± 0.3 nM. nih.gov Another reported a Kᵢ of 22.30 nM. nih.gov

Direct binding data for this compound is scarce, but highly relevant information comes from studies of similar compounds.

[¹¹C]methyl-losartan : A radiolabeled version of this compound, was shown to bind selectively to AT1 receptors in rat kidneys, confirming that the methylated form retains its ability to interact with the target receptor. nih.gov

Olmesartan Methyl Ether : Pharmacological evaluation of Olmesartan's methyl ether analogue showed that its binding affinity for the human AT1 receptor was comparable to that of the prototype ARB, Losartan. researchgate.netencyclopedia.pub This finding, that methylation of the hydroxyl group did not significantly diminish bioactivity, provides a strong basis for inferring that this compound would also be an active AT1 receptor antagonist. researchgate.netencyclopedia.pub

Table 2: Comparative In Vitro AT1R Binding Affinities

| Compound | Assay Type | Reported Affinity | Reference |

| Losartan | Kᵢ | 1.5 ± 0.3 nM | nih.gov |

| Losartan | IC₅₀ | ~12 nM | btrc-charity.org |

| AMBF₃Los (Losartan Derivative) | Kᵢ | 7.9 ± 0.4 nM | nih.gov |

| FEtLos (Losartan Derivative) | Kᵢ | 2.2 ± 0.2 µM | nih.gov |

| Olmesartan Methyl Ether | -logIC₅₀ | Comparable to Losartan | researchgate.net |

This interactive table summarizes the binding affinities of Losartan and related derivatives, providing context for the expected affinity of this compound at the AT1 receptor.

A comparative evaluation places the activity of this compound in the context of its parent drug, Losartan, and Losartan's principal active metabolite, EXP3174.

Losartan : An orally active, competitive antagonist of the AT1 receptor. mfds.go.kr It undergoes significant first-pass metabolism. researchgate.net

EXP3174 (Losartan Carboxylic Acid) : This metabolite is formed by the oxidation of Losartan's 5-hydroxymethyl group. fda.gov It is 10 to 40 times more potent than Losartan and is a non-competitive inhibitor, responsible for most of the pharmacological activity observed after Losartan administration. researchgate.netdrugbank.com

This compound : In this compound, the 5-hydroxymethyl group is converted to a methyl ether. ontosight.aifda.gov This modification is critical because it prevents the metabolic oxidation to the highly potent EXP3174. Therefore, this compound is not a prodrug in the same way Losartan is. Its activity relies solely on its own intrinsic ability to antagonize the AT1 receptor. Based on the available evidence, it is expected to be an active antagonist, but likely less potent than both Losartan and significantly less potent than EXP3174, due to the modification of the crucial hydroxyl group. nih.govnih.gov

Table 3: Pharmacological Comparison of Losartan Derivatives

| Feature | Losartan | EXP3174 (Active Metabolite) | This compound (Predicted) |

| Mechanism | Competitive AT1R Antagonist | Non-competitive AT1R Antagonist | Competitive AT1R Antagonist |

| Potency | Potent | 10-40x more potent than Losartan | Active, but likely less potent than Losartan and EXP3174 |

| Metabolic Fate | Converted to EXP3174 | - | Not converted to EXP3174 |

| Key Structural Group | 5-hydroxymethyl | 5-carboxylic acid | 5-methoxymethyl |

This interactive table provides a comparative overview of the key pharmacological features of Losartan, its active metabolite EXP3174, and the predicted characteristics of this compound.

Structure-Activity Relationship (SAR) Studies of Losartan and its Methylated Analogs

The structure-activity relationship (SAR) of losartan and its analogs, including this compound, provides a framework for understanding how chemical modifications influence biological activity. These studies are essential for optimizing drug design and enhancing therapeutic efficacy.

Influence of the Methyl Ether Functional Group on Receptor Binding Characteristics

The introduction of a methyl ether functional group in place of the hydroxyl group in losartan to form this compound has a discernible impact on its binding to the angiotensin II type 1 (AT1) receptor. ontosight.ai While this compound is closely related to its parent compound, losartan, this structural alteration modifies its interaction with the receptor. ontosight.ai

Furthermore, the lipophilicity of the molecule is altered by the addition of the methyl group, which can influence its membrane permeability and interaction with the hydrophobic pockets of the receptor. scbt.com The chemical name for this compound is 5-(4'-((2-butyl-4-chloro-5-(methoxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole. synzeal.com

Identification of Critical Structural Features for Receptor Interaction and Selectivity

The interaction of losartan and its analogs with the AT1 receptor is dictated by several critical structural features that ensure high affinity and selectivity. mdpi.com These features are essential for the molecule to effectively block the action of angiotensin II. ontosight.ai

Key Structural Components for AT1 Receptor Binding:

| Structural Feature | Role in Receptor Interaction |

| Biphenyl (B1667301) Tetrazole Moiety | The acidic tetrazole group, or a bioisosteric equivalent like a carboxylate group, is crucial for binding. scbt.commdpi.com It often forms an ionic bond with positively charged residues like Lys199TM5 in the receptor. nih.gov The biphenyl structure provides the appropriate spatial orientation for interaction. scbt.com |

| Imidazole Ring | This heterocyclic ring serves as a central scaffold. mdpi.comjopir.in It mimics the imidazole side chain of histidine in angiotensin II and can participate in various interactions, including hydrogen bonding and π-π stacking. mdpi.comjopir.in |

| n-Butyl Chain | This lipophilic alkyl group is responsible for hydrophobic interactions with a pocket in the AT1 receptor. researchgate.net Its orientation is important for maintaining high receptor affinity. nih.gov |

| Substituents on the Imidazole Ring | The chloro and hydroxymethyl (or methoxymethyl in the case of this compound) groups at positions 4 and 5 of the imidazole ring, respectively, are important for specific interactions. The electronegative chlorine atom can enhance the acidity of other groups, thereby improving affinity. mdpi.com The spacing of these substituents is of primary importance for biological activity. nih.govnih.gov |

Studies have shown that the orientation of the imidazole ring itself has less of an impact on biological activity than the correct spacing and nature of its substituents. nih.gov The active metabolite of losartan, which contains a carboxylate group instead of the hydroxyl group, demonstrates the critical role of a negatively charged group at this position for high affinity. mdpi.com The design of non-peptide antagonists like losartan was based on mimicking the key pharmacophoric features of angiotensin II. mdpi.com

Biotransformation Pathways and Preclinical Pharmacokinetic Investigations

Enzymatic Pathways Potentially Involved in Losartan (B1675146) Methyl Ether Formation or Degradation (e.g., O-methylation)

The metabolism of losartan is predominantly oxidative, carried out by cytochrome P450 (CYP) enzymes. Specifically, CYP2C9 and CYP3A4 are instrumental in converting losartan to its principal active metabolite, E-3174 (also known as EXP3174), through the oxidation of the C5-hydroxymethyl group on the imidazole (B134444) ring. clinpgx.orgdrugbank.comnih.gov This process proceeds via an aldehyde intermediate, E-3179. clinpgx.orgdrugbank.com

While oxidation is the main pathway, the formation of Losartan Methyl Ether would conceptually involve O-methylation of the hydroxymethyl group. This reaction is typically catalyzed by catechol-O-methyltransferase (COMT) or other methyltransferases. However, the existing scientific literature extensively focuses on the oxidation to E-3174 and glucuronidation, with no specific studies detailing the O-methylation of losartan to form this compound as a significant metabolic pathway in preclinical or clinical studies. clinpgx.orgdrugbank.com Transcriptome analysis in human urine-derived podocytes has revealed that losartan can induce genes associated with DNA methylation or demethylation, indicating an influence on methylation processes within the cell, though this is not directly linked to its own metabolic fate. mdpi.com

In Vitro Metabolism Studies Using Isolated Enzyme Systems or Cell Cultures

In vitro studies have been crucial in elucidating the metabolic fate of losartan. Experiments using human liver microsomes have confirmed the central role of CYP2C9 and CYP3A4 in the formation of the active metabolite, E-3174. clinpgx.org Studies have shown that at physiological concentrations, CYP2C9 is the dominant isoenzyme responsible for losartan's oxidation. clinpgx.org

Further in vitro research using fresh human liver slices identified not only the major metabolite E-3174 but also five other minor, less active metabolites. clinpgx.org Additionally, studies with recombinant human UGTs (UDP-glucuronosyltransferases) in human liver microsomes identified UGT1A1 and UGT2B7 as the primary enzymes responsible for the glucuronidation of losartan. clinpgx.org However, across these varied in vitro systems, the formation or degradation of this compound has not been reported as a metabolic product.

Pharmacokinetic Studies of Losartan and Related Metabolites in Non-Human Preclinical Models

Preclinical studies in animal models are fundamental for understanding the pharmacokinetic profile of a drug and its metabolites.

Pharmacokinetic investigations of losartan and its active metabolite E-3174 have been conducted in several animal models, including rats and pigs. These studies reveal species differences in metabolite formation. nih.gov Following oral administration, losartan is well-absorbed but is subject to significant first-pass metabolism. nih.govnih.gov

In a study using hypertensive rats, pretreatment with curcumin (B1669340) led to a 3.5-fold increase in the maximum plasma concentration (Cmax) and a 1.7-fold increase in the area under the curve (AUC) for losartan, indicating significant pharmacokinetic interactions. mdpi.com Another study in a porcine model provided detailed pharmacokinetic parameters for both losartan and E-3174 following intravenous administration. nih.gov The elimination half-life of losartan was found to be approximately 40 minutes, while its metabolite E-3174 had a slightly longer half-life of 52 minutes. nih.gov

Detailed pharmacokinetic parameters from the porcine model are presented below.

| Parameter | Losartan | E-3174 (Metabolite) |

|---|---|---|

| Systemic Plasma Clearance (ml/min/kg) | 22.1 ± 4.4 | 11.8 ± 1.5 |

| Volume of Distribution at Steady State (L/kg) | 0.56 ± 0.16 | 0.18 ± 0.04 |

| Elimination Half-life (min) | 40 ± 6 | 52 |

Pharmacokinetic parameters of losartan and its metabolite E-3174 in an anesthetized pig model following a 3 mg/kg intravenous dose. nih.gov Data are presented as mean ± SEM where available.

No preclinical pharmacokinetic data for this compound in these or other animal models have been reported in the reviewed literature.

The disposition of drugs is often influenced by membrane transporters. Studies using Caco-2 and MDCK-MDR1 cell monolayers have shown that the intestinal transport of losartan is mediated by the efflux transporter P-glycoprotein (P-gp/MDR1). nih.gov This transport is energy-dependent and saturable, with a significantly greater basolateral-to-apical flux, suggesting that P-gp actively pumps losartan back into the intestinal lumen, which may contribute to its low oral bioavailability of approximately 33%. nih.govnih.gov

In contrast, the active carboxylic acid metabolite, E-3174, is not a substrate for P-glycoprotein. nih.gov However, it does undergo active transport in Caco-2 cells, indicating that it has a high affinity for other, as-yet-unidentified intestinal transporters. nih.gov These findings highlight a functional interplay between metabolism and transport, where losartan is converted to a metabolite that is a substrate for different transporters than the parent drug. nih.gov

| Compound | Cell Line | Key Finding |

|---|---|---|

| Losartan | MDCK-MDR1 | Transported by P-glycoprotein (B/A to A/B flux ratio = 31±1) |

| Losartan | Caco-2 | Transported by P-glycoprotein and other transporters (B/A to A/B flux ratio = 4±1) |

| E-3174 | MDCK-MDR1 | No directional transport observed; not a P-gp substrate |

| E-3174 | Caco-2 | Actively transported by non-P-gp transporters (B/A to A/B flux ratio = 5±1) |

Summary of transporter-mediated disposition of losartan and E-3174 in cellular systems. nih.gov B/A refers to basolateral-to-apical flux, while A/B refers to apical-to-basolateral flux.

There is no available information regarding the transporter-mediated disposition of this compound.

Impurity Profiling, Analytical Control, and Quality Reference Standards

Comprehensive Impurity Profiling and Definitive Identification of Losartan (B1675146) Methyl Ether in Losartan Products

Impurity profiling is the process of identifying and quantifying all potential and actual impurities in a drug substance. For Losartan, this includes starting materials, by-products, intermediates, and degradation products. veeprho.com Losartan Methyl Ether, with the chemical name 5-(4'-((2-butyl-4-chloro-5-(methoxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, is a known process-related impurity. chemicea.comsynzeal.com

The formation of impurities is often linked to the synthetic route employed in the manufacturing of the active pharmaceutical ingredient (API). researchgate.net In some synthesis pathways for Losartan, the final step involves the deprotection of a trityl group. google.com Under certain conditions, particularly if methanol (B129727) is used as a solvent or reagent, methylation of the hydroxymethyl group on the imidazole (B134444) ring of Losartan can occur, leading to the formation of this compound. asianpubs.org Another potential route for its formation is the reaction of Losartan with methylating agents, such as methyl p-toluenesulfonate, which may be used in the process. google.com

Definitive identification of this compound in Losartan products is achieved through a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a primary tool for separating impurities from the main drug substance. veeprho.comvulcanchem.com When coupled with mass spectrometry (LC-MS), it allows for the determination of the molecular weight of the impurity, providing strong evidence for its identity. veeprho.comasianpubs.org For unequivocal structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the precise molecular structure, including the location of the methyl group. asianpubs.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | 5-(4'-((2-butyl-4-chloro-5-(methoxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole | chemicea.comsynzeal.com |

| CAS Number | 114798-94-6 | pharmaffiliates.comchemicea.comsynzeal.comlgcstandards.com |

| Molecular Formula | C23H25ClN6O | pharmaffiliates.comsynzeal.comveeprho.comfda.gov |

| Molecular Weight | 436.94 g/mol | pharmaffiliates.comveeprho.comfda.gov |

| Appearance | Light Yellow Solid | vulcanchem.com |

| Melting Point | >200°C (dec.) | vulcanchem.com |

Development and Validation of Robust Analytical Methods for Routine Impurity Detection and Quantification

Once identified, it is crucial to develop and validate robust analytical methods for the routine detection and quantification of this compound in both the API and the finished drug product. The goal is to ensure that the level of this impurity remains below the established safety thresholds.

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. veeprho.comjopcr.com Method development involves optimizing various parameters to achieve adequate separation of this compound from Losartan and other potential impurities. Key parameters include:

Column: Reversed-phase columns, such as C18 or C8, are frequently used. vulcanchem.comnih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. asianpubs.orglatamjpharm.org Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to separate all impurities effectively. nih.gov

Flow Rate: A typical flow rate is around 1.0 mL/min. asianpubs.orgjopcr.com

Detection Wavelength: UV detection is commonly performed at a wavelength where both Losartan and its impurities have significant absorbance, often around 220-230 nm. asianpubs.orgnih.gov

Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure the method is suitable for its intended purpose. nih.gov This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. latamjpharm.orgnih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to ensure the method is sensitive enough to detect the impurity at very low levels. nih.govbrieflands.com

For even greater sensitivity and specificity, especially for trace-level quantification, methods using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed. nih.gov

Table 2: Example HPLC Method Parameters for Losartan Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) | jopcr.com |

| Mobile Phase | Water:Methanol (60:40) | jopcr.com |

| Flow Rate | 1.0 mL/min | jopcr.com |

| Detection | UV at 225 nm | latamjpharm.org |

| Injection Volume | 20 µL | latamjpharm.org |

| Run Time | 30 mins | jopcr.com |

Establishment and Characterization of this compound as a Pharmaceutical Reference Standard

Pharmaceutical reference standards are highly purified compounds used as a benchmark for analytical testing. The establishment and characterization of this compound as a reference standard are essential for the accurate quantification of this impurity in routine quality control analysis.

The synthesis of a high-purity this compound reference standard is the first step. This may involve a dedicated synthesis route designed to produce the compound with minimal impurities. asianpubs.org Once synthesized, the material undergoes extensive characterization to confirm its identity and purity. This characterization typically includes:

Structural Elucidation: Confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. asianpubs.org

Purity Assessment: Determined by a mass balance approach, which combines results from HPLC (for organic purity), thermogravimetric analysis (for water content), and residual solvent analysis.

A well-characterized reference standard for this compound is crucial for several applications, including: synzeal.comveeprho.com

Peak Identification: To confirm the identity of the impurity peak in a chromatogram.

Method Validation: To assess the performance of the analytical method. synzeal.com

System Suitability Testing: To ensure the analytical system is performing correctly before running samples.

Quantification: To accurately determine the amount of the impurity present in a test sample.

Several suppliers offer characterized this compound reference standards that comply with regulatory requirements. lgcstandards.comveeprho.com

Physicochemical Interactions and Formulation Science Considerations in a Chemical Context

Molecular Complexation Studies with Host Molecules (e.g., Cyclodextrins) and Supramolecular Chemistry

The study of molecular complexation is crucial for modifying the physicochemical properties of a drug substance. While specific research on Losartan (B1675146) Methyl Ether is limited, extensive studies on its parent compound, Losartan, with host molecules like cyclodextrins (CDs) provide a strong model for the principles of supramolecular chemistry that would apply to its derivatives. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate guest molecules, thereby altering properties like solubility and stability. asiapharmaceutics.infonih.gov

Research on Losartan Potassium has demonstrated its ability to form inclusion complexes with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD). nih.govmdpi.com The formation of these complexes is a key aspect of supramolecular chemistry, involving non-covalent host-guest interactions. Techniques such as Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing these complexes. mdpi.com

DSC studies show that the endothermic melting peak of Losartan disappears upon complexation with 2-HP-β-CD, indicating the formation of a new solid phase where the drug is molecularly dispersed within the cyclodextrin (B1172386). mdpi.com This change in the thermal profile is a strong indicator of successful inclusion. mdpi.com

NMR spectroscopy, particularly 2D ROESY experiments, provides detailed insight into the geometry of the complex. These studies reveal spatial interactions between the protons of Losartan and the inner cavity protons of the cyclodextrin. mdpi.com For the Losartan:2HP-β-CD complex, it has been observed that the aromatic rings and the butyl chain of Losartan are hosted within the hydrophobic environment of the cyclodextrin. mdpi.com The stoichiometry of this host-guest inclusion is typically found to be 1:1. escientificpublishers.com The interactions are primarily driven by hydrophobic forces and the formation of hydrogen bonds. escientificpublishers.com

Isothermal Titration Calorimetry (ITC) is another powerful technique used to chart the binding affinity and thermodynamic profile of these inclusion complexes, providing data on enthalpy and entropy changes during formation. nih.gov

Table 1: Spectroscopic and Thermal Analysis Data for Losartan-Cyclodextrin Complexation

| Parameter | Observation | Significance | Source |

| DSC Analysis | Disappearance of the drug's melting peak in the complex. | Indicates amorphization and molecular dispersion of Losartan within the cyclodextrin host. | asiapharmaceutics.infomdpi.com |

| NMR Chemical Shifts | Aromatic and alkyl protons of Losartan show shifts upon complexation. | Confirms the inclusion of the Losartan molecule inside the hydrophobic CD cavity. | mdpi.com |

| 2D ROESY NMR | Strong spatial interactions observed between the butyl chain/biphenyl (B1667301) ring of Losartan and the inner protons of 2-HP-β-CD. | Provides evidence for the specific orientation and depth of inclusion of the guest molecule. | mdpi.com |

| Stoichiometry | Job's method indicates a 1:1 stoichiometric ratio. | Defines the molar relationship between the host (cyclodextrin) and the guest (Losartan). | escientificpublishers.com |

Encapsulation in Polymeric Systems and Design of Nanocarriers for Losartan and its Derivatives

The encapsulation of active compounds within polymeric systems is a cornerstone of advanced formulation design, aiming to enhance stability and modify release profiles. For Losartan and its derivatives, research has focused on developing nanocarriers using amphiphilic block copolymers. nih.govmdpi.com These copolymers self-assemble in aqueous media to form micelles with a hydrophobic core and a hydrophilic shell. mdpi.com

A notable example involves the use of novel amphiphilic poly(n-butyl acrylate)-block-poly(oligo(ethylene glycol) methyl ether acrylate) (PnBA-b-POEGA) copolymers to create nanocarriers for Losartan Potassium (LSR). nih.govresearchgate.net The hydrophobic PnBA block forms the core of the micelle, which serves as a reservoir for the drug, while the hydrophilic POEGA block forms the outer shell, ensuring stability in aqueous environments. mdpi.com

The encapsulation is typically achieved via methods like thin-film hydration. nih.govmdpi.com Dynamic Light Scattering (DLS) is used to characterize the size of these nanostructures. Studies show that empty PnBA-b-POEGA micelles form structures around 10-24 nm, and the size increases upon successful loading of Losartan, indicating its incorporation into the hydrophobic core. nih.govmdpi.com The polydispersity index (PDI) may also broaden slightly after drug loading. mdpi.com

The interactions between the drug and the polymer at a molecular level can be confirmed using advanced spectroscopic techniques. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiments have demonstrated strong intermolecular interactions between the biphenyl ring and butyl chain of Losartan and the methylene (B1212753) signals of the PnBA block, confirming the drug's location within the micellar core. nih.govmdpi.com The efficiency of encapsulation can be influenced by the hydrophobicity of the polymer; a more hydrophobic micellar core generally leads to higher encapsulation efficiency. nih.gov

Table 2: Characteristics of Losartan-Loaded Polymeric Nanocarriers

| Copolymer System | Property | Value/Observation | Significance | Source |

| PnBA₃₀-b-POEGA₇₀ | Size of empty micelles (Rh) | ~10 nm | Baseline measurement for comparison. | nih.govmdpi.com |

| PnBA₃₀-b-POEGA₇₀ | Size of LSR-loaded nanocarriers (Rh) | Increased size and mass compared to empty micelles. | Confirms successful encapsulation of Losartan (LSR). | nih.govmdpi.com |

| PnBA₂₇-b-POEGA₇₃ | Encapsulation Efficiency (%EE) | Higher %EE compared to other compositions. | The higher hydrophobicity of the core leads to more efficient drug loading. | nih.gov |

| Both Systems | 2D-NOESY NMR | Strong intermolecular interactions between Losartan's biphenyl/butyl groups and the polymer's PnBA signals. | Provides direct evidence of drug localization within the hydrophobic core of the micelle. | nih.govmdpi.com |

In Vitro Dissolution and Release Mechanism Studies of Chemical Formulations (from a materials science perspective)

From a materials science perspective, the in vitro dissolution and release of a chemical compound from its formulation are governed by the physicochemical properties of the materials used. For Losartan and its derivatives, various polymeric matrices have been studied to control the drug release rate. The goal is often to achieve a sustained or pulsatile release profile, which depends on the interaction between the drug, the polymer, and the dissolution medium. nih.govscielo.br

The release mechanism is frequently investigated using different mathematical models:

Zero-Order Kinetics: The drug release rate is constant over time.

Higuchi Model: Describes drug release from an insoluble matrix as a process controlled by diffusion. scielo.brbanglajol.info

Korsmeyer-Peppas Model: Used to differentiate between release mechanisms, such as Fickian diffusion, non-Fickian (anomalous) transport, or super case-II transport. The release exponent 'n' in this model is indicative of the mechanism. scielo.brmdpi.com

Studies on sustained-release matrix tablets of Losartan Potassium have utilized various polymers as release retardants, including Kollidon SR (a copolymer of polyvinyl acetate (B1210297) and povidone), hydroxypropyl methylcellulose (B11928114) (HPMC), and Ethocel (ethyl cellulose). scielo.brbanglajol.infomdpi.com The concentration of the polymer within the matrix is a critical factor; a higher polymer content generally decreases the drug release rate by increasing the tortuosity of the diffusion path for the drug. scielo.br

For instance, in matrices made with Kollidon SR, the release mechanism was found to shift from non-Fickian transport (n > 0.45) to Fickian diffusion (n ≈ 0.45) as the polymer concentration was decreased. scielo.br This indicates that at higher polymer levels, both diffusion and polymer chain relaxation/erosion control drug release, while at lower levels, diffusion becomes the dominant mechanism. scielo.br

In pulsatile release systems, a core tablet containing Losartan is coated with hydrophilic cellulosic ethers like HPMC. nih.gov The coating hydrates and swells, forming a gel layer that delays the release of the drug. After a specific lag time, the gel layer erodes or ruptures, leading to a burst release. The duration of the lag time is directly influenced by the type and thickness of the polymeric coating. nih.gov

Table 3: In Vitro Release Kinetics of Losartan Formulations

| Formulation Type | Polymer Used | Release Model Fit | Release Exponent (n) | Inferred Mechanism | Source |

| Sustained Release Matrix | Kollidon SR (High Conc.) | Higuchi, Korsmeyer-Peppas | 0.489 | Non-Fickian (Anomalous) Transport | scielo.br |

| Sustained Release Matrix | Kollidon SR (Low Conc.) | Higuchi, Korsmeyer-Peppas | 0.429 - 0.439 | Fickian Diffusion | scielo.br |

| Sustained Release Matrix | Ethocel 10 FP | Korsmeyer-Peppas | 0.986 | Pseudo-Zero-Order / Super Case-II Transport | mdpi.com |

| Pulsatile Release Tablet | Hydroxypropyl cellulose (B213188) (HPC) | Sigmoidal Release Pattern | N/A | Lag time followed by burst release due to coating rupture. | nih.gov |

Future Perspectives in Losartan Methyl Ether Chemical Biology and Research

Advancements in Precision Synthetic Methodologies for Novel Losartan (B1675146) Methyl Ether Analogs

The generation of novel analogs of Losartan Methyl Ether with high precision is a key area for future synthetic chemistry research. Current synthetic strategies often involve the methylation of the 5-hydroxymethyl group on the imidazole (B134444) ring of a protected Losartan precursor, such as Trityl Losartan. google.comnih.gov In these processes, detritylation is followed by methylation, or O-alkylation is performed on the protected intermediate. google.comnih.gov

Future advancements will likely focus on developing more efficient and highly selective methods to introduce a wider variety of ether linkages at this position, moving beyond simple methylation. This could involve the use of advanced catalytic systems that allow for controlled alkylations with diverse functional groups under mild conditions. The goal is to create a library of Losartan ether analogs with varied steric and electronic properties to probe structure-activity relationships (SAR) more deeply.

Furthermore, techniques developed for creating radiolabeled Losartan derivatives, such as the synthesis of [¹⁸F]FEtLos, showcase the potential for precision synthesis. nih.gov In this synthesis, the hydroxyl group of a trityl-protected Losartan was functionalized using specific O-alkylation conditions to introduce a fluoroethoxy group. nih.gov Adapting such precise, multi-step synthetic sequences will be crucial for producing a new generation of this compound analogs for both therapeutic and diagnostic research. The development of greener synthetic routes, perhaps utilizing palladium nanoparticle catalysts for the core biphenyl (B1667301) structure formation as seen in Losartan synthesis, could also be applied to the production of its ether analogs, improving sustainability. mdpi.com

Exploration of this compound as a Chemical Probe for Biological Systems

This compound and its closely related analogs are emerging as valuable chemical probes for studying biological systems, particularly for imaging the angiotensin II type 1 (AT1) receptor. The methylation of the tetrazole nitrogen in Losartan and its active metabolite, EXP3174, with carbon-11 (B1219553) ([¹¹C]) has produced promising radiotracers for Positron Emission Tomography (PET) imaging. nih.gov

Specifically, [¹¹C]methyl-losartan has been synthesized and evaluated for its ability to image renal AT1 receptors. nih.gov Studies have demonstrated its binding selectivity for AT1 over AT2 and Mas receptors. nih.gov However, its metabolite profile prompted the investigation of a related compound, [¹¹C]methyl-EXP3174, which showed a more favorable binding profile for imaging these receptors in rats. nih.gov PET imaging with these probes provides high kidney-to-background contrast, and the uptake of [¹¹C]methyl-EXP3174 in the kidney was significantly reduced by the co-administration of an AT1 receptor antagonist (candesartan), confirming its target specificity. nih.gov

Future research will likely focus on developing analogs with improved properties, such as using fluorine-18 (B77423) (¹⁸F) for labeling. The longer half-life of ¹⁸F compared to ¹¹C makes it more suitable for clinical applications. The synthesis of ¹⁸F-labelled Losartan derivatives, such as [¹⁸F]FEtLos, represents a step in this direction. nih.gov These probes could provide critical diagnostic and prognostic information for managing diseases where AT1 receptor expression is altered. nih.govnih.gov

Table 1: Research Findings on Radiolabeled Losartan Analogs as Chemical Probes

| Radiotracer | Key Findings | Application | Reference |

|---|---|---|---|

| [¹¹C]methyl-losartan | Demonstrates binding selectivity to renal AT1 receptors. | PET Imaging of AT1 Receptors | nih.gov |

| [¹¹C]methyl-EXP3174 | Shows a more favorable binding profile and pharmacokinetics compared to [¹¹C]methyl-losartan for renal imaging. Uptake is blockable by AT1 antagonists. | PET Imaging of AT1 Receptors | nih.gov |

Refinement of Computational Models for Structure-Based Design of Related Chemical Entities

Computational modeling has been instrumental in understanding the structural and conformational properties of Losartan and its interaction with the AT1 receptor. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy combined with computational analysis have revealed that Losartan favors a low-energy conformation where the imidazole and tetrazole rings are on opposite sides of the spacer phenyl ring plane. nih.govresearchgate.net Molecular dynamics (MD) simulations have further provided insights into the binding interactions of Losartan within the receptor pocket and its behavior within lipid bilayers, which is relevant to how it reaches its target. mdpi.combiointerfaceresearch.com

Future efforts will focus on refining these computational models to specifically guide the structure-based design of novel this compound analogs. By using the existing crystal structure of the AT1 receptor, more accurate molecular docking and MD simulations can be performed on this compound and its hypothetical derivatives. biointerfaceresearch.com These studies can predict how modifications to the ether group might alter binding affinity and selectivity.

This rational design approach, which has been successfully applied to other sartans like valsartan, can accelerate the discovery of new chemical entities with optimized properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be developed for a series of Losartan ether analogs, creating predictive models that link specific structural features to biological activity. nih.gov The ultimate goal is to create a robust in silico framework that minimizes the need for extensive empirical screening and allows for the targeted design of molecules with desired pharmacological profiles based on the this compound scaffold.

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| Losartan |

| This compound |

| Losartan potassium |

| Trityl Losartan |

| [¹¹C]methyl-losartan |

| [¹⁸F]FEtLos |

| EXP3174 |

| [¹¹C]methyl-EXP3174 |

| Candesartan |

Q & A

Q. What are the key synthetic pathways for Losartan Methyl Ether, and how can intermediates be optimized for yield?

this compound synthesis involves condensation of 2-cyanobiphenyl-4-carbaldehyde with intermediates like 2-butyl-4-chloroimidazole derivatives, followed by hydrolysis and salt formation. Optimization strategies include adjusting reaction stoichiometry, temperature, and catalysts (e.g., sodium cyanoborohydride) to enhance intermediate yields . Critical intermediates, such as N-trityl-protected derivatives, are monitored via HPLC to ensure purity .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used, employing mobile phases like methanol:acetonitrile (60:40) for separation . Spectrofluorimetry is an alternative for urine samples, optimized via experimental design (e.g., pH 3.5, λex/λem 254/370 nm) to minimize matrix interference . Method validation follows ICH guidelines for linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (>95%) .

Q. How is structural elucidation of this compound and its isomers performed using spectroscopic methods?

Nuclear magnetic resonance (NMR) (e.g., <sup>1</sup>H and <sup>13</sup>C) identifies key functional groups, such as the tetrazole ring (δ 8.2–8.5 ppm) and methyl ether (δ 3.3 ppm). Mass spectrometry (MS) confirms molecular weight (C44H44Cl2N12O, m/z 895.3) and fragmentation patterns. Isomeric impurities (e.g., O-acetyl derivatives) are differentiated via retention time shifts in HPLC .

Q. What validated dissolution media and apparatus are appropriate for this compound tablets?

A multivariate approach using USP Apparatus II (paddle, 50 rpm) and media like pH 6.8 phosphate buffer (900 mL) is recommended. Factorial design optimizes parameters (e.g., surfactant concentration, agitation rate) to achieve sink conditions and discriminate between formulations .

Advanced Research Questions

Q. How can multivariate experimental design improve the optimization of dissolution testing for this compound formulations?

Full factorial designs (e.g., 3<sup>2</sup> or 3<sup>3</sup>) reduce experimental runs by evaluating interactions between variables (e.g., pH, surfactant type, agitation). Response surface methodology identifies optimal conditions (e.g., 1% SDS in pH 4.5 acetate buffer) with >85% dissolution in 30 minutes. This approach is cost-effective and statistically robust compared to univariate methods .

Q. What advanced impurity profiling techniques are recommended for this compound, and how are critical impurities identified?

LC-MS/MS with electrospray ionization (ESI) detects trace impurities (e.g., deshydroxymethyl Losartan, limit of quantitation 0.05%). Forced degradation studies (acid/base/hydrolysis) identify degradation products, while reference standards (e.g., Losartan Trityl Ether) are used for spiking experiments . Impurities exceeding ICH thresholds (e.g., >0.1%) are prioritized for toxicological evaluation .

Q. How do solvent selection and mobile phase composition in HPLC impact the separation efficiency of this compound from co-eluting metabolites?

Greener solvents like ethanol-water mixtures (e.g., 70:30 v/v) reduce toxicity while maintaining resolution (Rs > 2.0). Ion-pair reagents (e.g., 0.1% trifluoroacetic acid) improve peak symmetry for polar metabolites. Method robustness is validated using Plackett-Burman design to assess pH (±0.2) and column temperature (±5°C) effects .

Q. How does chiral separation methodology affect the pharmacological evaluation of this compound's enantiomers?

Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with enantiomeric excess (ee) > 99%. Pharmacodynamic studies reveal differences in AT1 receptor binding (Kd 1.2 nM vs. 8.7 nM for R- and S-enantiomers). Method validation includes precision (RSD < 1.5% for ee) and linearity (0.5–100 µg/mL) .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

Physiologically based pharmacokinetic (PBPK) modeling reconciles discrepancies by incorporating hepatic clearance (CLH 15 mL/min/kg) and protein binding (fu 0.12). Interspecies scaling (e.g., rat-to-human) adjusts for metabolic differences (CYP2C9 vs. CYP3A4 dominance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.